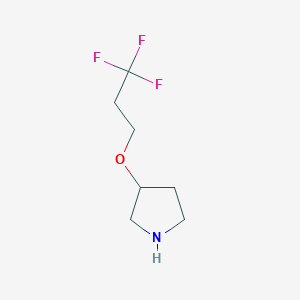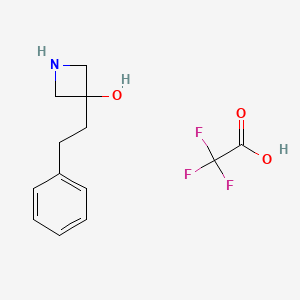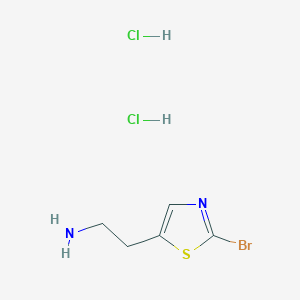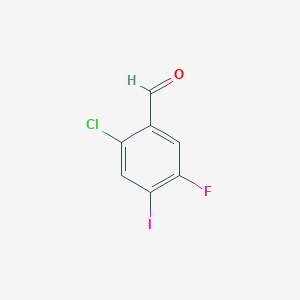
2-Chloro-5-fluoro-4-iodobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-fluoro-4-iodobenzaldehyde is an organic compound with the molecular formula C7H3ClFIO It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-iodobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of benzaldehyde derivatives. For instance, a fluorobenzaldehyde can undergo halogen exchange reactions to introduce chlorine and iodine atoms at specific positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the halogenation reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-fluoro-4-iodobenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols.
Condensation Reactions: The compound can participate in condensation reactions to form Schiff bases and other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Chloro-5-fluoro-4-iodobenzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-5-fluoro-4-iodobenzaldehyde depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can stabilize or destabilize intermediates. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-iodobenzaldehyde: Similar structure but lacks the chlorine atom.
2-Chloro-4-fluorobenzaldehyde: Similar structure but lacks the iodine atom.
5-Chloro-2-fluoro-4-iodobenzaldehyde: Isomer with different substitution pattern.
Uniqueness
2-Chloro-5-fluoro-4-iodobenzaldehyde is unique due to the specific positions of the chlorine, fluorine, and iodine atoms on the benzene ring. This unique substitution pattern can influence its chemical reactivity and the types of reactions it can undergo, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H3ClFIO |
|---|---|
Poids moléculaire |
284.45 g/mol |
Nom IUPAC |
2-chloro-5-fluoro-4-iodobenzaldehyde |
InChI |
InChI=1S/C7H3ClFIO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H |
Clé InChI |
VSCNLNVXMAXIFC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)I)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


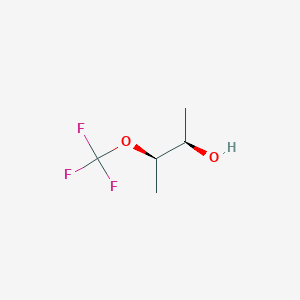

![rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis](/img/structure/B13518001.png)
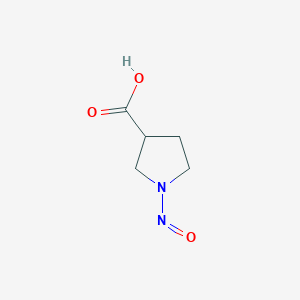
![benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate](/img/structure/B13518009.png)
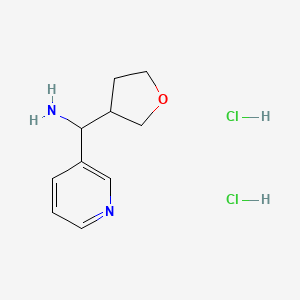
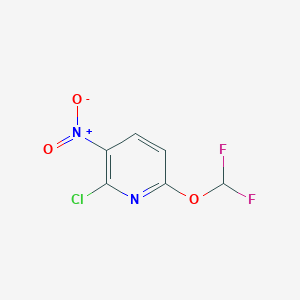
![1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13518025.png)
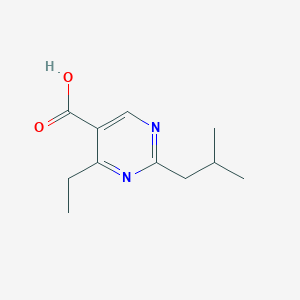
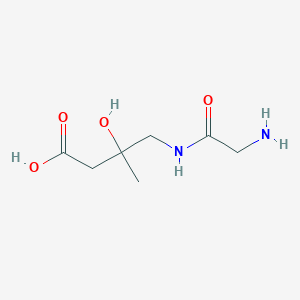
![methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate](/img/structure/B13518047.png)
